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Compound of Interest
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Cat. No.: B605921

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Monopolar Spindle 1 (Mps1) kinase
inhibitor, BAY1217389, in combination therapies, with a focus on determining its therapeutic
window. Preclinical promise for synergistic anti-tumor activity, particularly in paclitaxel-resistant
models, was observed. However, clinical investigations revealed a narrow therapeutic window,
ultimately leading to the cessation of its development. This guide presents the available
preclinical and clinical data for BAY1217389, alongside a comparison with other Mps1
inhibitors and alternative combination strategies, to inform future research and development in
this therapeutic space.

Executive Summary

BAY1217389 is a selective inhibitor of Mps1 kinase, a key regulator of the spindle assembly
checkpoint (SAC).[1] Preclinical studies demonstrated that combining BAY1217389 with the
microtubule-stabilizing agent paclitaxel resulted in enhanced anti-tumor efficacy in various
cancer models, including those with acquired or intrinsic paclitaxel resistance.[2] This
synergistic effect was attributed to the abrogation of the SAC by BAY1217389, leading to
mitotic catastrophe in cancer cells arrested in mitosis by paclitaxel. Despite this preclinical
rationale, a Phase I clinical trial (NCT02366949) of BAY1217389 in combination with paclitaxel
was terminated due to considerable toxicity and a narrow therapeutic window.[3][4][5] This
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guide delves into the data that shaped the trajectory of BAY1217389 and provides a
comparative analysis with other therapeutic approaches.

Data Presentation

Preclinical Efficacy of BAY1217389 in Combination with
Paclitaxel

Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) demonstrated
the synergistic anti-tumor activity of BAY1217389 in combination with paclitaxel. While specific
quantitative data on tumor growth inhibition percentages are not readily available in the public
domain, descriptive accounts consistently report strongly improved efficacy over either agent
as monotherapy.[2]

Observed Anti-Tumor

Xenograft Model Treatment Group .

Efficacy

Significant tumor growth
NCI-H1299 (NSCLC) BAY1217389 + Paclitaxel inhibition compared to

monotherapy.[6]

) ) Marked reduction in tumor
LU387 (Patient-Derived

BAY1217389 + Paclitaxel growth versus single-agent
NSCLC)

treatment.[6]

Clinical Trial Data: BAY1217389 in Combination with
Paclitaxel (NCT02366949)

The Phase | clinical trial provided critical insights into the therapeutic window of the
BAY1217389-paclitaxel combination in patients with advanced solid tumors.

Toxicity and Dose-Limiting Toxicities (DLTSs):
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Parameter Value Reference
Maximum Tolerated Dose 64 mg twice daily (with 3l
(MTD) of BAY1217389 paclitaxel)

Primary Dose-Limiting Hematologic toxicities (55.6% 1]
Toxicities (DLTs) of DLTs)

Most Common Grade =3 Neutropenia, Anemia, 7]

Adverse Events Thrombocytopenia, Fatigue

o Nausea (45.3%), Fatigue
Other Common Toxicities ) [31141[5]
(41.3%), Diarrhea (40.0%)

Efficacy:
Parameter Value Reference
Overall Confirmed Responses 31.6% of evaluable patients [31141[5]

Comparative Analysis of Mps1 Inhibitors and Alternative
Combination Therapies

A direct quantitative comparison of the therapeutic window is challenging due to the limited
availability of published data for other MpsL1 inhibitors in combination therapies. However, a
qualitative comparison based on available information is presented below.
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Compound/Combin  Mechanism of Key Clinical Therapeutic

ation Action Findings Window
Preclinical synergy,

BAY1217389 + Mps1 inhibitor + but significant toxicity Narrow/Non-

Paclitaxel Microtubule stabilizer in Phase |I. existent[3][4][5]

Development halted.

BAY 1161909

Mps1 inhibitor

Entered Phase |
clinical trials in
combination with
paclitaxel.[8] Limited
publicly available data
on therapeutic

window.

Undetermined from

available data

Vosaroxin +

Cytarabine

Topoisomerase I
inhibitor + DNA

synthesis inhibitor

Showed efficacy in
relapsed/refractory
AML, but with
treatment-related
morbidity and
mortality.[9][10][11]

Narrow, requires
careful patient

selection[9]

Tivantinib +

Erlotinib/Gemcitabine

c-MET inhibitor +
EGFR inhibitor/DNA

synthesis inhibitor

Combination with
erlotinib did not
improve overall
survival in NSCLC.
[12] Combination with
gemcitabine showed
modest activity with
significant
hematologic toxicity.
[13]

Limited efficacy and
notable toxicity[12][13]

Experimental Protocols
Preclinical Xenograft Studies of BAY1217389 and
Paclitaxel Combination
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Objective: To evaluate the in vivo anti-tumor efficacy of BAY1217389 in combination with
paclitaxel in human non-small cell lung cancer (NSCLC) xenograft models.

Animal Models:

o Female athymic nude mice.

Cell Lines and Tumor Models:

e NCI-H1299: Human NSCLC cell line, implanted subcutaneously.

e LU387: Patient-derived NSCLC tumor fragments, transplanted subcutaneously.
Treatment Regimen:

o Tumor Implantation: NCI-H1299 cells or LU387 tumor fragments were implanted on day 0.

o Treatment Initiation: Treatment commenced when tumors reached a size of approximately 30
mm?2 (NCI-H1299) or 40 mm? (LU387).[6]

o BAY1217389 Administration: Administered orally (p.o.) at a dose of 3 mg/kg twice daily
(2QD) for 2 consecutive days, followed by 5 days off (2 on/5 off schedule).[6]

o Paclitaxel Administration: Administered intravenously (i.v.) at a dose of 20 mg/kg once daily,
once per week (1 on/6 off schedule).[6]

o Combination Group: Received both BAY1217389 and paclitaxel according to their respective
dosing schedules.

o Control Groups: Included vehicle control, BAY1217389 monotherapy, and paclitaxel
monotherapy.

Efficacy Assessment:
e Tumor growth was monitored by caliper measurements two to three times weekly.

» Animal body weight was monitored as an indicator of toxicity.
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Phase | Clinical Trial of BAY1217389 and Paclitaxel
(NCT02366949)

Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended
Phase Il dose (RP2D) of oral BAY1217389 in combination with intravenous paclitaxel in
patients with advanced solid tumors.[3]

Study Design:
o APhase I, open-label, multicenter, dose-escalation study.

» Patients were randomized to receive either BAY1217389 with paclitaxel or paclitaxel alone in
the first cycle to better attribute toxicities.[3]

Patient Population:

» Patients with advanced, metastatic solid tumors for whom standard therapy was no longer
effective.

Treatment Regimen:

 BAY1217389: Administered orally twice daily on a 2-days-on/5-days-off schedule.[3]
o Paclitaxel: Administered intravenously weekly.[3]

e Dose escalation of BAY1217389 proceeded in cohorts to determine the MTD.
Assessments:

o Safety and tolerability were monitored through the recording of adverse events and dose-
limiting toxicities.

o Pharmacokinetics of both drugs were evaluated.

o Preliminary anti-tumor activity was assessed through imaging studies.

Mandatory Visualization
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Caption: Mechanism of synergistic action between BAY1217389 and Paclitaxel.
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Caption: Workflow of preclinical and clinical evaluation of BAY1217389.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BAY 1217389 in Combination Therapies: A Comparative Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b605921#determining-the-
therapeutic-window-of-bay1217389-in-combination-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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